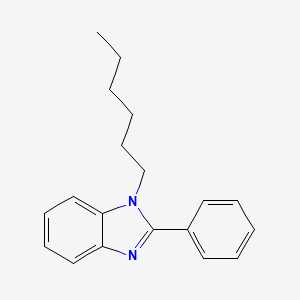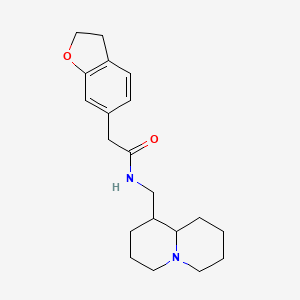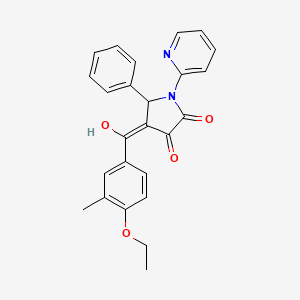![molecular formula C24H28N2O4 B11134659 2-(5-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11134659.png)
2-(5-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a unique combination of an indole ring, a methoxy group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole derivative is then methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized separately, often through the acid-catalyzed cyclization of a diol.
Coupling Reaction: The final step involves coupling the methoxylated indole derivative with the tetrahydropyran ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Indole ring reduction can lead to tetrahydroindole derivatives.
Substitution: Substitution of methoxy groups can yield thiomethyl or aminomethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study the function of indole-containing biomolecules. Its structural similarity to natural indole derivatives makes it a useful tool in biochemical assays.
Medicine
Medically, the compound could be investigated for its potential pharmacological activities. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the methoxy groups may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and potential therapeutic applications.
5-Methoxy-2-methyl-3-indoleacetic acid: Used in the study of plant growth and development.
Benzoic acid, 2-(1H-indol-6-yl)-3-[2-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]ethynyl]: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
What sets 2-(5-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide apart is its combination of an indole ring with a tetrahydropyran ring, which is relatively rare. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C24H28N2O4/c1-28-20-5-3-19(4-6-20)24(10-13-30-14-11-24)17-25-23(27)16-26-12-9-18-15-21(29-2)7-8-22(18)26/h3-9,12,15H,10-11,13-14,16-17H2,1-2H3,(H,25,27) |
InChI Key |
UDMVBDDLGIOZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11134580.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-benzotriazole](/img/structure/B11134582.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134594.png)
![(2Z)-3-[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11134600.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11134601.png)
![7-Bromo-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134605.png)

![ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B11134616.png)

![3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11134627.png)
![6-imino-7-(2-methoxyethyl)-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134632.png)
![7-Chloro-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134656.png)
![2-[(4-Ethoxy-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B11134661.png)
